molecular formula C8H6BrNO B1290990 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol CAS No. 873302-37-5

3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol

Cat. No.: B1290990
CAS No.: 873302-37-5
M. Wt: 212.04 g/mol
InChI Key: FWQZFIXVXRTDRP-UHFFFAOYSA-N
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Description

3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is a halogenated heterocyclic compound with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, along with a propynyl group and a hydroxyl group. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is largely dependent on its chemical structure. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a bromine atom.

    3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Contains a benzyloxy group instead of a bromine atom.

    3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains both a bromine and a methoxy group.

Uniqueness

3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-(5-bromopyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQZFIXVXRTDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640074
Record name 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873302-37-5
Record name 3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873302-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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